

MB-07803: A Deep Dive into its Therapeutic Target and Mechanism of Action

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Compound of Interest		
Compound Name:	MB-07803	
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For Researchers, Scientists, and Drug Development Professionals

MB-07803 is an investigational small molecule drug developed by Metabasis Therapeutics as a second-generation gluconeogenesis inhibitor for the treatment of type 2 diabetes.[1][2] Its primary therapeutic target is fructose-1,6-bisphosphatase (FBPase), a critical regulatory enzyme in the metabolic pathway responsible for hepatic glucose production.[1][3][4][5] By selectively inhibiting FBPase, **MB-07803** aims to reduce excessive glucose output from the liver, thereby lowering blood glucose levels in individuals with type 2 diabetes.[1][6][7]

MB-07803 is a prodrug that is converted in vivo to its active form, MB-07729.[2] This active metabolite is a potent, noncompetitive inhibitor of FBPase.[2] The development of **MB-07803** as a second-generation inhibitor was aimed at improving upon the pharmacokinetic properties of its predecessor, MB-06322 (also known as CS-917).[2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory activity of the active form of **MB-07803** (MB-07729) and the clinical trial results for **MB-07803**.

Table 1: In Vitro Inhibitory Activity of MB-07729 against FBPase



Species	IC50 (nM)
Human	31
Monkey	121
Rat	189

Data sourced from MedchemExpress, citing a publication by Paul D. van Poelje, et al.[2]

Table 2: Phase 2a Clinical Trial Results for MB-07803 in Patients with Type 2 Diabetes

Dosage	Change in Fasting Plasma Glucose (FPG) from Baseline	Statistical Significance (p- value)
200 mg once daily	Statistically and clinically significant reduction	p=0.0177

This 28-day, randomized, double-blind, placebo-controlled trial involved 105 patients.[4]

Table 3: 14-Day Clinical Trial Results for **MB-07803** in Patients with Poorly Controlled Type 2 Diabetes

Dosage	Outcome
50 mg, 200 mg, and 400 mg twice-daily	Dose-related, clinically meaningful and statistically significant reductions in 24-hour weighted mean glucose levels
200 mg and 400 mg twice-daily	Clinically and statistically significant reductions in fasting plasma glucose (FPG)

This trial demonstrated the efficacy of twice-daily dosing.[6][7]

Signaling Pathway and Mechanism of Action

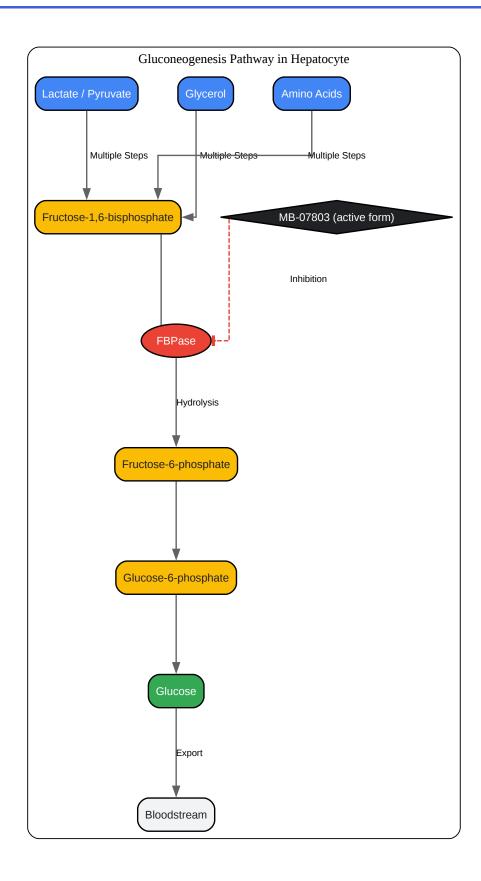






MB-07803 exerts its therapeutic effect by inhibiting the gluconeogenesis pathway in the liver. FBPase is a key rate-limiting enzyme in this pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. By inhibiting FBPase, **MB-07803** effectively blocks a crucial step in the production of glucose from non-carbohydrate precursors.





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Caption: Gluconeogenesis pathway inhibition by MB-07803.



Experimental Protocols

The identification and characterization of **MB-07803** as a potent and selective FBPase inhibitor involved a series of preclinical and clinical studies. Below are the detailed methodologies for key experiments.

FBPase Inhibition Assay (In Vitro)

The inhibitory activity of the active form of **MB-07803** (MB-07729) against FBPase was determined using a coupled-enzyme assay. This method measures the product of the FBPase reaction, fructose-6-phosphate, by converting it through a series of enzymatic reactions that ultimately result in a detectable change in absorbance.

Protocol:

- Enzyme Source: Recombinant human, monkey, or rat FBPase is purified.
- Assay Buffer: A suitable buffer (e.g., HEPES or Tris-HCl) at physiological pH is prepared, containing MgCl₂, a necessary cofactor for FBPase activity.
- Coupling Enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase are added to the assay mixture.
- Substrate and Cofactor: The reaction is initiated by the addition of the FBPase substrate, fructose-1,6-bisphosphate, and NADP⁺.
- Inhibitor Addition: Varying concentrations of MB-07729 are pre-incubated with FBPase before the addition of the substrate.
- Detection: The activity of FBPase is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH as a result of the coupled enzyme reactions.
- Data Analysis: IC50 values are calculated by plotting the percent inhibition of FBPase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.



In Vivo Glucose-Lowering Studies in Animal Models

The efficacy of **MB-07803** in lowering blood glucose levels was evaluated in rodent and non-human primate models of type 2 diabetes.

Zucker Diabetic Fatty (ZDF) Rat Model:

- Animal Model: Male ZDF rats, a well-established model of obesity and type 2 diabetes, are used.
- Acclimation: Animals are acclimated to the housing conditions and diet for a specified period.
- Dosing: MB-07803 is administered orally via gavage at various doses. A control group receives the vehicle.
- Blood Sampling: Blood samples are collected from the tail vein at predetermined time points before and after drug administration.
- Glucose Measurement: Plasma glucose concentrations are determined using a glucose analyzer.
- Data Analysis: The percentage change in blood glucose from baseline is calculated for each treatment group and compared to the vehicle control.

Cynomolgus Monkey Model:

- Animal Model: Cynomolgus monkeys, which can naturally develop metabolic characteristics similar to human type 2 diabetes, are used.
- Baseline Measurements: Baseline fasting blood glucose levels are established for each animal.
- Drug Administration: MB-07803 is administered orally.
- Monitoring: Blood glucose levels are monitored at regular intervals post-dosing.
- Data Analysis: The effect of MB-07803 on blood glucose is assessed by comparing postdose levels to baseline and to a control group.

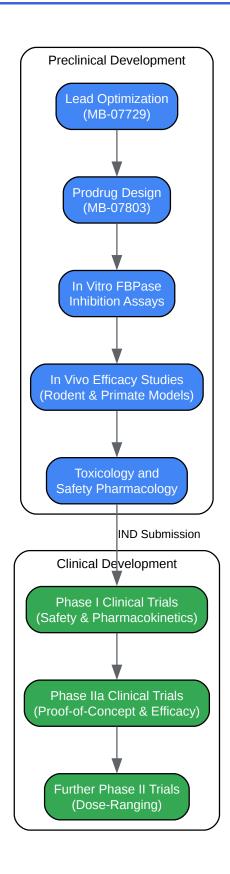




Experimental and Clinical Trial Workflow

The development of **MB-07803** followed a structured workflow from preclinical discovery to clinical evaluation.





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Caption: Development workflow of MB-07803.



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